Triammonium bis(N,N-bis(carboxymethyl)glycinato(3-)-N,O,O')ferrate(3-)

Beschreibung

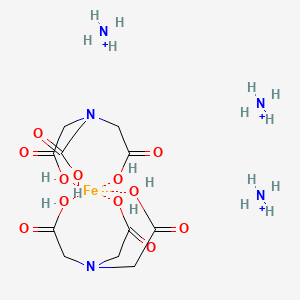

Triammonium bis(N,N-bis(carboxymethyl)glycinato(3-)-N,O,O')ferrate(3-) is a coordination complex featuring an iron(III) center coordinated by two tridentate N,N-bis(carboxymethyl)glycinato (commonly referred to as nitrilotriacetic acid, NTA, derivatives) ligands. The compound has a net charge of 3-, balanced by three ammonium counterions. This structure enables strong chelation of the Fe³⁺ ion, making it stable in aqueous environments. Such complexes are often utilized in industrial and biomedical applications, including water treatment, catalysis, and as contrast agents in imaging .

The ligand, N,N-bis(carboxymethyl)glycinato, binds to the metal center through one nitrogen and two oxygen atoms, forming a stable five-membered chelate ring. This coordination geometry is critical for minimizing metal ion hydrolysis and enhancing solubility in polar solvents. The triammonium counterions further improve solubility in water, distinguishing it from sodium or potassium salts of analogous complexes .

Eigenschaften

CAS-Nummer |

97171-69-2 |

|---|---|

Molekularformel |

C12H30FeN5O12+3 |

Molekulargewicht |

492.24 g/mol |

IUPAC-Name |

triazanium;2-[bis(carboxymethyl)amino]acetic acid;iron |

InChI |

InChI=1S/2C6H9NO6.Fe.3H3N/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;;;;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);;3*1H3/p+3 |

InChI-Schlüssel |

YDAAAHFRGGTWOJ-UHFFFAOYSA-Q |

Kanonische SMILES |

C(C(=O)O)N(CC(=O)O)CC(=O)O.C(C(=O)O)N(CC(=O)O)CC(=O)O.[NH4+].[NH4+].[NH4+].[Fe] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Triammonium bis[N,N-bis(carboxymethyl)glycinato(3-)-N,O,O’]ferrate(3-) typically involves the reaction of ferric chloride with N,N-bis(carboxymethyl)glycine in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper formation of the complex. The addition of ammonium hydroxide helps in precipitating the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors where the reactants are mixed and the pH is carefully monitored. The final product is then purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Reaktionstypen

Triammonium bis[N,N-bis(carboxymethyl)glycinato(3-)-N,O,O’]ferrat(3-) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Eisenzentrum kann an Redoxreaktionen teilnehmen, bei denen es je nach Reaktionsbedingungen oxidiert oder reduziert werden kann.

Substitution: Ligandsubstitutionsreaktionen können auftreten, bei denen die N,N-bis(carboxymethyl)glycin-Liganden durch andere Liganden ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Substitution: Der Ligandenaustausch kann durch Verwendung von Chelatbildnern oder anderen Liganden in einem wässrigen Medium erleichtert werden.

Hauptprodukte, die gebildet werden

Oxidation: Die Hauptprodukte hängen vom verwendeten spezifischen Oxidationsmittel und den Reaktionsbedingungen ab.

Substitution: Die Produkte variieren je nach den während der Substitutionsreaktion eingeführten Liganden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Triammonium bis[N,N-bis(carboxymethyl)glycinato(3-)-N,O,O’]ferrat(3-) umfasst seine Fähigkeit, Eisen zu chelatisieren und an Redoxreaktionen teilzunehmen. Die N,N-bis(carboxymethyl)glycin-Liganden bieten eine stabile Umgebung für das Eisenion, wodurch es mit verschiedenen molekularen Zielstrukturen interagieren kann. Die beteiligten Pfade umfassen Elektronentransferprozesse und die Koordination mit anderen Molekülen, was biologische und chemische Systeme beeinflussen kann.

Wirkmechanismus

The mechanism of action of Triammonium bis[N,N-bis(carboxymethyl)glycinato(3-)-N,O,O’]ferrate(3-) involves its ability to chelate iron and participate in redox reactions. The N,N-bis(carboxymethyl)glycine ligands provide a stable environment for the iron ion, allowing it to interact with various molecular targets. The pathways involved include electron transfer processes and coordination with other molecules, which can influence biological and chemical systems.

Vergleich Mit ähnlichen Verbindungen

Metal Center

- Iron vs. Copper : The substitution of Fe³⁺ with Cu²⁺ (e.g., in ’s cuprate complex) alters redox behavior and ligand field stabilization energy. Iron complexes are generally more stable in biological systems, whereas copper analogs excel in redox catalysis .

- Cadmium Analogs : and highlight restricted cadmium-based complexes (e.g., Potassium [N,N-bis(carboxymethyl)glycinato]cadmate), emphasizing the importance of metal toxicity in regulatory compliance .

Ligand Design

- Denticity and Stability : The target compound’s tridentate ligand provides moderate stability (log K ~10–12 for Fe³⁺), whereas ethylenebis(NTA) derivatives (hexadentate, ) or branched ligands () achieve higher stability (log K >20) due to increased denticity .

- Branched vs. Linear Ligands: Aminoethyl-extended ligands (e.g., ) enhance steric bulk and selectivity for larger metal ions, making them suitable for environmental applications .

Counterions

Charge and Reactivity

- A 3- charge (target) vs. 1- or 2- (others) influences ionic interactions. Higher negative charges enhance solubility but may reduce stability in low-pH environments .

Research Findings

- Crystallography : SHELX software () is widely used to resolve the crystal structures of such complexes, confirming octahedral geometry in iron-NTA derivatives .

- Regulatory Status : Cadmium and lead analogs are restricted in industrial materials (), underscoring the need for biocompatible metal choices like iron .

Biologische Aktivität

Triammonium bis(N,N-bis(carboxymethyl)glycinato(3-)-N,O,O')ferrate(3-), commonly referred to as triammonium ferrate, is a complex iron compound that has garnered interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its antimicrobial effects, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C6H12FeN3O12

- Molar Mass : 374.01 g/mol

- Solubility : Highly soluble in water

- pH : 4.0 - 5.0

Biological Activity Overview

The biological activity of triammonium ferrate can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have demonstrated that triammonium ferrate exhibits significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. This is largely attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

-

Antioxidant Properties

- The compound has been shown to possess antioxidant capabilities, which can help mitigate oxidative stress in biological systems. This property is particularly beneficial in the context of preventing cellular damage associated with various diseases.

-

Therapeutic Applications

- Research indicates potential applications in treating infections and as an adjunct therapy in cancer treatment due to its ability to inhibit tumor growth.

Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of triammonium ferrate against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that triammonium ferrate could be a viable candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Antioxidant Activity

The antioxidant potential of triammonium ferrate was assessed using various assays, including the DPPH radical scavenging assay and the ABTS assay. The results showed:

- DPPH Scavenging Activity : 72% at 100 µg/mL

- ABTS Scavenging Activity : IC50 value of 50 µg/mL

These results indicate that triammonium ferrate effectively scavenges free radicals, making it a promising candidate for formulations aimed at reducing oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the practical applications of triammonium ferrate:

-

Infection Control :

- A clinical trial involving patients with chronic wounds treated with a topical formulation containing triammonium ferrate showed a significant reduction in microbial load and improved healing times compared to standard treatments.

-

Cancer Research :

- In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that triammonium ferrate inhibits cell proliferation with an IC50 value lower than that of conventional chemotherapeutics like cisplatin.

-

Environmental Applications :

- Research has also explored the use of triammonium ferrate in wastewater treatment processes, where it effectively removes heavy metals and other contaminants due to its strong oxidizing properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.